methyl 4,6-dimethoxynicotinate
Description
Methyl 4,6-dimethoxynicotinate is a substituted nicotinic acid derivative characterized by methoxy groups at the 4- and 6-positions of the pyridine ring and a methyl ester at the 2-position. This compound belongs to a broader class of nicotinate esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatility in functional group transformations and bioactivity modulation .
Properties
IUPAC Name |
methyl 4,6-dimethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-12-7-4-8(13-2)10-5-6(7)9(11)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYAQCZNQYVIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,6-dimethoxynicotinate typically involves the reaction of 4,6-dimethoxypyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
methyl 4,6-dimethoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
methyl 4,6-dimethoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,6-dimethoxynicotinate involves its interaction with specific molecular targets. The methoxy and carboxylate groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarity and Substituent Effects
Methyl 4,6-dimethoxynicotinate shares structural homology with several pyridine derivatives, as indicated by similarity scores (ranging from 0.66 to 0.85) derived from computational or empirical assessments (Table 1). Key analogs include:
Table 1: Structural Analogs and Similarity Scores
Key Observations :
- Hydroxyl vs. Methoxy Groups : Methyl 4,6-dihydroxynicotinate (similarity 0.71) replaces methoxy groups with hydroxyls, enhancing polarity and hydrogen-bonding capacity but reducing lipophilicity compared to this compound .
- Amino and Thioalkyl Modifications: Methyl 5-amino-6-methoxynicotinate (similarity 0.69) and 4,6-dimethyl-2-(alkylthio)nicotinamides demonstrate how amino or sulfur-containing groups enhance biological interactions, such as enzyme inhibition or receptor binding .
Physicochemical and Functional Properties
While direct data on this compound’s solubility or melting point are absent, inferences can be drawn from analogs:
- Ester vs. Acid Derivatives : Methyl/ethyl esters (e.g., CAS 65973-52-6, methyl 4,6-dichloronicotinate) typically exhibit higher lipid solubility than carboxylic acids (e.g., 5-nitropyridin-3-ylcarboxylic acid), favoring membrane permeability in drug design .
- Steric and Electronic Effects : Methoxy groups at 4- and 6-positions likely confer steric hindrance, reducing reactivity at these sites while directing electrophilic attacks to the 2- or 5-positions. This contrasts with chloro-substituted analogs (e.g., methyl 4,6-dichloronicotinate), where halogens enhance electrophilicity .
Biological Activity
Methyl 4,6-dimethoxynicotinate (MDMN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
MDMN exhibits various biological activities, primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and other cellular pathways. The following mechanisms have been identified:
- Calcium Mobilization : MDMN has been shown to influence intracellular calcium levels, which are crucial for numerous cellular processes. Studies indicate that MDMN can act as a modulator of calcium signaling pathways in mammalian cells, potentially impacting muscle contraction and neurotransmitter release .
- Antioxidant Activity : The methoxy groups present in MDMN contribute to its antioxidant properties. These groups enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .
- Anti-inflammatory Effects : Research suggests that MDMN may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity could be beneficial in treating inflammatory diseases .
Biological Activity Data
The biological activity of MDMN has been evaluated through various experimental studies. Below is a summary table highlighting key findings from recent research:
| Study | Cell Line/Model | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | SKBR3 (Breast Cancer) | Calcium mobilization | 10 μM |
| Study 2 | HepG-2 (Liver Cancer) | Antioxidant activity | Not specified |
| Study 3 | Mouse Model | Anti-inflammatory | Not specified |
Case Studies
- Calcium Mobilization in SKBR3 Cells : A study investigated the calcium mobilizing effects of MDMN in SKBR3 cells. Results indicated that MDMN could increase cytosolic calcium levels in a concentration-dependent manner, with a maximal response observed at 10 μM. This suggests potential applications in modulating calcium-dependent processes in cancer therapy .
- Antioxidant Activity Assessment : Another study focused on the antioxidant capacity of MDMN using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that MDMN effectively scavenged free radicals, indicating its potential as an antioxidant agent .
- Anti-inflammatory Mechanisms : In an animal model of inflammation, MDMN was administered to evaluate its effects on inflammatory markers. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
